REACTION_CXSMILES
|
Cl.[C:2](Cl)(=[O:9])[C:3]1[CH:8]=[CH:7][CH:6]=[N:5][CH:4]=1.[CH3:11][CH:12]1[NH:16][N:15]=[CH:14][CH2:13]1.C(N(CC)CC)C>C(Cl)(Cl)Cl>[N:5]1[CH:6]=[CH:7][CH:8]=[C:3]([C:2]([N:16]2[CH:12]([CH3:11])[CH2:13][CH:14]=[N:15]2)=[O:9])[CH:4]=1
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Cl
|
Name
|
|
Quantity
|
4 g
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Type
|
reactant
|
Smiles
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C(C1=CN=CC=C1)(=O)Cl
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Name
|
|
Quantity
|
1.7 g
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Type
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reactant
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Smiles
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CC1CC=NN1
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
20 mL
|
Type
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solvent
|
Smiles
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C(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
|
washing with water and concentration
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Type
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CUSTOM
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Details
|
The product was purified by chromatography on a silica gel column (chloroform/methanol=100/1)
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Name
|
|
Type
|
|
Smiles
|
N1=CC(=CC=C1)C(=O)N1N=CCC1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |